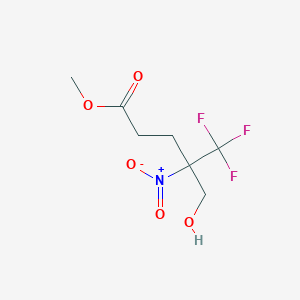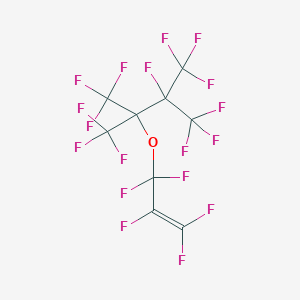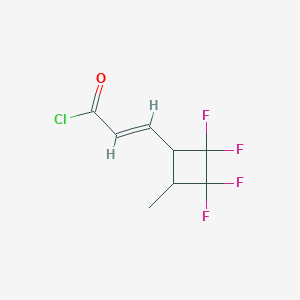
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane typically involves the reaction of heptafluorobutane derivatives with chloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-(1-Hydroxyethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives with fewer fluorine atoms.
Aplicaciones Científicas De Investigación
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes with enzymes or other biomolecules, affecting their activity. The pathways involved may include inhibition of enzyme activity or alteration of membrane properties due to the compound’s lipophilic nature.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Chloroethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
- 1,2-Bis(2-chloroethoxy)ethane
- 2-(Chloromethoxy)ethyltrimethylsilane
Uniqueness
2-(1-Chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
IUPAC Name |
2-(1-chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF13O/c1-2(9)23-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUEYCUQUFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)


![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)








![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)
